molecular formula C17H15ClN2O4S B12901102 4-Chloro-3-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 30279-22-2

4-Chloro-3-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B12901102
CAS No.: 30279-22-2
M. Wt: 378.8 g/mol
InChI Key: LQBRPBYVMRWPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are commonly used in medicinal chemistry for their antibacterial properties. This compound, in particular, has a unique structure that combines a sulfonamide group with a pyrrolidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of a suitable aromatic precursor to introduce the chloro group. This is followed by the formation of the pyrrolidine ring through a cyclization reaction. The final step involves the introduction of the sulfonamide group through a sulfonation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency in product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and high yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: It is explored as a potential drug candidate for treating various diseases due to its unique structure and biological activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide: shares similarities with other sulfonamides, such as sulfamethoxazole and sulfasalazine, which are also known for their antibacterial properties.

    Pyrrolidine derivatives: Compounds like 3-phenylpyrrolidine and 3-methylpyrrolidine share the pyrrolidine ring structure but differ in their functional groups and biological activities.

Uniqueness

What sets 4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide apart is its unique combination of a sulfonamide group with a pyrrolidine ring. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

30279-22-2

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H15ClN2O4S/c1-17(11-5-3-2-4-6-11)10-15(21)20(16(17)22)14-9-12(25(19,23)24)7-8-13(14)18/h2-9H,10H2,1H3,(H2,19,23,24)

InChI Key

LQBRPBYVMRWPBM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.